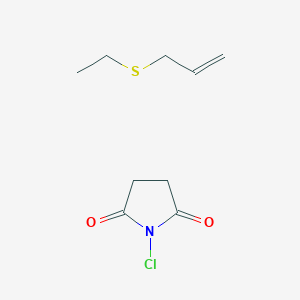![molecular formula C16H16O B14613382 1,1'-[(2S)-2-Methoxycyclopropane-1,1-diyl]dibenzene CAS No. 57793-36-9](/img/structure/B14613382.png)
1,1'-[(2S)-2-Methoxycyclopropane-1,1-diyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2S)-2-Methoxycyclopropane-1,1-diyl]dibenzene is a chemical compound characterized by its unique structure, which includes a methoxy group attached to a cyclopropane ring that is further connected to two benzene rings
Vorbereitungsmethoden
The synthesis of 1,1’-[(2S)-2-Methoxycyclopropane-1,1-diyl]dibenzene typically involves several steps:
Synthetic Routes: The preparation often starts with the formation of the cyclopropane ring, which can be achieved through cyclopropanation reactions involving alkenes and diazo compounds. The methoxy group is then introduced via methylation reactions.
Reaction Conditions: These reactions generally require specific catalysts and conditions, such as the use of transition metal catalysts (e.g., rhodium or copper) and controlled temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
Analyse Chemischer Reaktionen
1,1’-[(2S)-2-Methoxycyclopropane-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, such as hydrogenation, can convert the cyclopropane ring into a more saturated structure.
Substitution: The benzene rings in this compound can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens are introduced using reagents like nitric acid or halogens in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the benzene rings.
Wissenschaftliche Forschungsanwendungen
1,1’-[(2S)-2-Methoxycyclopropane-1,1-diyl]dibenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways, providing insights into biological processes.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 1,1’-[(2S)-2-Methoxycyclopropane-1,1-diyl]dibenzene exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
1,1’-[(2S)-2-Methoxycyclopropane-1,1-diyl]dibenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1,1’-[(1S,2S)-1,2-Dibromo-1,2-ethanediyl]dibenzene and 1,1’-(propane-1,2-diyl)dibenzene share structural similarities but differ in functional groups and specific properties.
Eigenschaften
CAS-Nummer |
57793-36-9 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
[(2S)-2-methoxy-1-phenylcyclopropyl]benzene |
InChI |
InChI=1S/C16H16O/c1-17-15-12-16(15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3/t15-/m0/s1 |
InChI-Schlüssel |
JJACZJKTRQEOSP-HNNXBMFYSA-N |
Isomerische SMILES |
CO[C@H]1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
![Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate](/img/structure/B14613309.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-](/img/structure/B14613313.png)
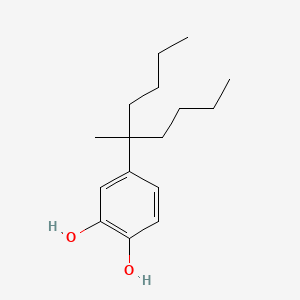
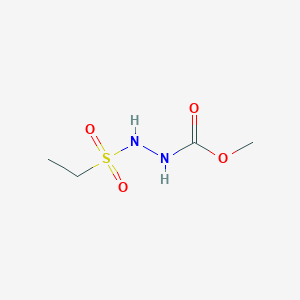

![Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl-](/img/structure/B14613323.png)
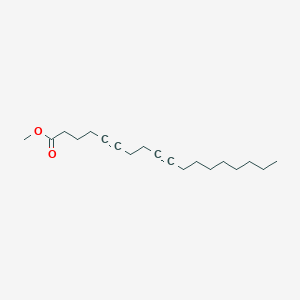
![4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]-](/img/structure/B14613335.png)
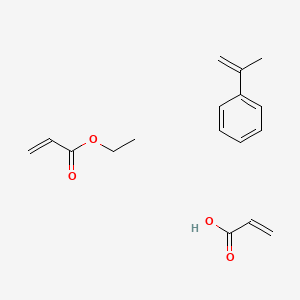
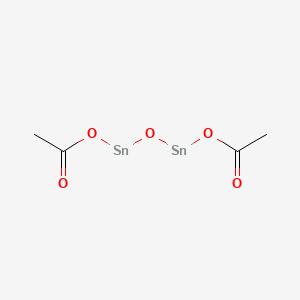
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol](/img/structure/B14613359.png)
